molecular formula C8H10F3N3 B4238606 2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine

2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine

Cat. No. B4238606
M. Wt: 205.18 g/mol
InChI Key: YBPNKJXHHVVIDL-UHFFFAOYSA-N
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Description

2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine, also known as DMTFMP, is a chemical compound with a molecular formula of C8H10F3N3. It is a pyridine derivative that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine is not fully understood, but it is believed to function as a DNA intercalator and inhibitor of topoisomerase II, an enzyme involved in DNA replication. 2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and antioxidant effects in animal models. However, the exact biochemical and physiological effects of 2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine are still being studied.

Advantages and Limitations for Lab Experiments

2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine has several advantages for laboratory experiments, including its ease of synthesis, stability, and potential applications in various fields. However, its limitations include its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of 2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine. One area of research is the development of more efficient synthesis methods for 2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine and its derivatives. Another area of research is the investigation of its potential applications in catalysis and materials science. Additionally, further studies are needed to understand its mechanism of action and potential therapeutic applications in cancer treatment.
In conclusion, 2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine is a pyridine derivative that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method is relatively simple, and it has been studied for its potential applications in medicinal chemistry, materials science, and catalysis. While its mechanism of action and exact biochemical and physiological effects are still being studied, it has shown promise as an antitumor agent and has potential future applications in various fields.

Scientific Research Applications

2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine has been shown to have antitumor activity and can potentially be used as a chemotherapy agent. In materials science, 2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In catalysis, 2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine has been used as a ligand for transition metal catalysts in various reactions.

properties

IUPAC Name

1,1-dimethyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c1-14(2)13-7-4-3-6(5-12-7)8(9,10)11/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPNKJXHHVVIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine
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2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine
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2-(2,2-dimethylhydrazino)-5-(trifluoromethyl)pyridine
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